5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide
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Overview
Description
5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide is an organic compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.76 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-chloro-N,N-diethyl-benzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: 5-Hydroxy-2-chloro-N,N-diethyl-benzenesulfonamide.
Oxidation: 5-Nitro-2-chloro-N,N-diethyl-benzenesulfonamide.
Reduction: 5-Amino-2-chloro-N,N-diethyl-benzenesulfinamide.
Scientific Research Applications
5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,N-diethyl-benzenesulfonamide: Similar structure but with the amino and chloro groups in different positions.
5-Amino-2-chloropyridine: Contains a pyridine ring instead of a benzene ring.
5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness
5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a chloro group, and a sulfonamide group makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-2-chloro-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)10-7-8(12)5-6-9(10)11/h5-7H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYDDVHNVRFVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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